2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a morpholino group, a 3-(trifluoromethyl)phenyl moiety, and an ethyl chain.
Properties
IUPAC Name |
2-ethyl-5-[morpholin-4-yl-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-2-13-22-17-25(23-13)16(26)15(28-17)14(24-6-8-27-9-7-24)11-4-3-5-12(10-11)18(19,20)21/h3-5,10,14,26H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYNIZZRLSXEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 534.43 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity against cancer cell lines. A study demonstrated that compounds similar to the target compound showed IC50 values less than that of doxorubicin in various cancer cell lines, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10 ± 1.5 |
| Compound B | WM793 (melanoma) | 15 ± 2.0 |
| Target Compound | Various | < Doxorubicin |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in animal models. For example, compounds structurally related to the target compound were tested in picrotoxin-induced convulsion models, showing promising results in reducing seizure activity .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles have been shown to inhibit enzymes involved in cancer cell proliferation.
- Interference with Protein Interactions : Molecular dynamics simulations suggest that these compounds can interact with proteins through hydrophobic contacts and hydrogen bonding, affecting their function.
- Induction of Apoptosis : Some studies indicate that thiazole derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The most active compounds were those with trifluoromethyl substitutions .
- Antimicrobial Testing : In a comparative study, several thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing that certain modifications increased antibacterial potency significantly compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound shares structural motifs with several analogs in the thiazolo-triazole family. Key comparisons include:
*Estimated based on analogs.
- Morpholino vs. Piperidinyl/Piperazinyl Groups: Morpholino (a saturated oxygen-containing heterocycle) increases solubility and reduces basicity compared to piperidinyl () or piperazinyl () groups .
- Trifluoromethyl vs. Nitro/Chloro Groups : The trifluoromethyl group (as in and the target compound) offers superior metabolic stability and moderate lipophilicity compared to nitro () or chloro () substituents .
Physicochemical and Spectral Properties
Q & A
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
- Methodological Answer : Systematic substitution of the morpholino group (e.g., replacing with piperazine) or trifluoromethylphenyl moiety is tested for antimicrobial or antifungal activity. Dose-response assays (IC) correlate structural modifications with potency. QSAR models using Hammett constants (σ) predict electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
